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For researchers, scientists, and professionals in drug development, the precise selection of

ligands is paramount to controlling catalytic activity, selectivity, and reaction outcomes.

Phosphine ligands, with their highly tunable steric and electronic properties, are a cornerstone

of modern catalysis. Among these, isopropyl phosphine ligands offer a unique balance of

bulk and electron-donating character. This guide provides an objective comparison of methods

used to quantify the steric hindrance of these ligands, presenting key experimental data and

protocols to aid in rational ligand selection.

Comparing Key Steric Descriptors: Tolman Cone
Angle vs. Percent Buried Volume
Two primary models are used to quantify the steric bulk of phosphine ligands: the classic

Tolman Cone Angle (θ) and the more modern Percent Buried Volume (%Vbur). While often

used interchangeably, these descriptors capture different aspects of a ligand's spatial footprint

and are not always equivalent.[1]

Tolman Cone Angle (θ): Introduced by Chadwick A. Tolman, this model measures the apex

angle of a cone centered 2.28 Å from the metal center (an idealized metal-phosphorus bond

length) that encompasses the van der Waals radii of the ligand's outermost atoms.[2] A larger

cone angle implies greater steric bulk around the phosphorus atom. While foundational, this

model is based on a simplified, symmetrical cone and can be less accurate for

conformationally flexible or asymmetric ligands.[2]
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Percent Buried Volume (%Vbur): This descriptor provides a more nuanced view by

quantifying the percentage of the volume of a sphere around a metal center that is occupied

by the ligand.[3][4] The calculation is typically performed using a sphere with a radius of 3.5

Å and is derived from the precise atomic coordinates of a metal-ligand complex, often

obtained from X-ray crystallography or computational modeling.[5] This method excels at

capturing the true three-dimensional shape and steric influence of complex, asymmetric

ligands within the coordination sphere.[6]

A critical insight from recent studies is that ligands with large cone angles but small buried

volumes possess "remote steric hindrance"—bulk that is distant from the metal center.[1] This

distinction is crucial in catalyst design, as the location of the steric bulk can significantly impact

substrate approach and catalytic activity.

Quantitative Comparison of Isopropyl Phosphines
and Other Common Ligands
The following table summarizes the steric parameters for triisopropylphosphine (P(i-Pr)₃) and

provides a comparison with other widely used phosphine ligands. This data allows for direct

comparison and informs the selection process based on desired steric properties.
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Ligand Formula
Tolman Cone
Angle (θ) [°]

Percent Buried
Volume
(%Vbur)

Notes on
%Vbur

Trimethylphosphi

ne
PMe₃ 118 22.9

Calculated from

[AuCl(PMe₃)]

Triethylphosphin

e
PEt₃ 132 27.2

Calculated from

[AuCl(PEt₃)]

Triisopropylphos

phine
P(i-Pr)₃ 160[7] 35.7

Calculated from

[AuCl(P(i-Pr)₃)]

Tricyclohexylpho

sphine
PCy₃ 170 31.8[8]

Calculated from

crystal structure

Tri-tert-

butylphosphine
P(t-Bu)₃ 182 43.8

Calculated from

[AuCl(P(t-Bu)₃)]

Triphenylphosphi

ne
PPh₃ 145 29.6[8]

Calculated from

[AuCl(PPh₃)]

Note: %Vbur values are highly dependent on the specific complex geometry and calculation

method. The values presented are from standardized [AuCl(L)] complexes where available to

ensure comparability.

Experimental and Computational Protocols
Accurate quantification of steric parameters relies on well-defined experimental or

computational protocols.

The Tolman cone angle is a foundational metric for estimating the steric bulk of phosphine

ligands.

Model Construction: The protocol is based on a mechanical or computational model of the

metal-phosphine complex. An idealized metal-phosphorus (M-P) bond length of 2.28 Å is

used as the standard distance.[2]
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Conformational Adjustment: The substituents on the phosphorus atom (e.g., the three

isopropyl groups) are arranged in their most compact, "folded back" conformation to define

the widest possible angle.

Angle Measurement: The cone angle (θ) is defined as the apex angle of the cone, with the

metal atom at the vertex, that just encloses the van der Waals radii of all atoms in the

ligand's substituents.

Modern Adaptation (Computational):

The geometry of the phosphine ligand is first optimized using computational methods like

Density Functional Theory (DFT) or Molecular Mechanics (MM).

The optimized structure is placed at a 2.28 Å distance from a point representing the metal

center.

A virtual cone is constructed, and its angle is adjusted to encompass the ligand's atoms,

providing a calculated cone angle. For asymmetric ligands, the half-angles of each

substituent are often averaged.

The %Vbur offers a more precise, three-dimensional measure of a ligand's steric footprint

within the coordination sphere of the metal.

Obtain Atomic Coordinates: High-quality atomic coordinates for the metal-ligand complex are

required. These are typically obtained from single-crystal X-ray diffraction data or from a

geometry-optimized structure calculated via DFT.

Define the Coordination Sphere: A sphere is defined with the metal atom at its origin. A

standard radius (R) of 3.5 Å is typically used, as this distance generally encompasses the

first coordination sphere where direct steric interactions occur.[8]

Volume Calculation:

Specialized software (e.g., SambVca) is used to perform the calculation.[6]

The program places the sphere around the metal atom and calculates the volume

occupied by the van der Waals spheres of each atom of the phosphine ligand that falls
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within the 3.5 Å sphere.

Atoms outside the sphere are not included in the calculation.

Express as a Percentage: The calculated volume occupied by the ligand is divided by the

total volume of the 3.5 Å sphere and multiplied by 100 to yield the final %Vbur value. This

standardized percentage allows for direct comparison across different ligands.

Visualizing the Quantification Workflow
The following diagram illustrates the logical workflow for selecting and applying a steric

parameter to characterize a phosphine ligand.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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